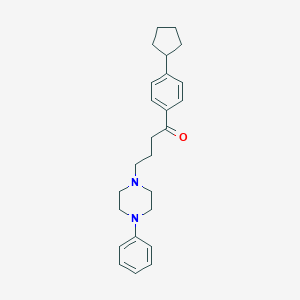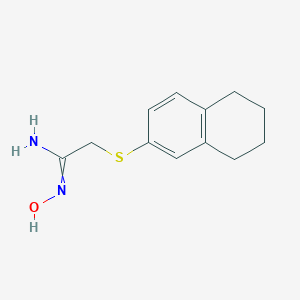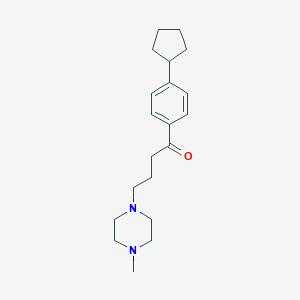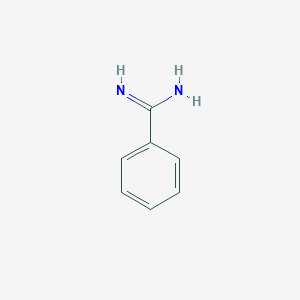![molecular formula C18H19ClNS+ B374792 17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene](/img/structure/B374792.png)
17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene is a complex organic compound with a unique structure that includes a chlorine atom, multiple ring systems, and a sulfur atom.
Méthodes De Préparation
The synthesis of 17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene typically involves multiple steps. One common method includes the synthesis of intermediates followed by a chlorination reaction to obtain the final product . Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene has several scientific research applications:
Medicinal Chemistry: Due to its unique structure and biological activity, this compound can be used in the synthesis of anti-cancer drugs and other pharmaceuticals.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Biological Research: It can be used as a tool in biological studies to understand various biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene include:
- 11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
- trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz-[2,3:6,7]-oxepino-[4,5-c]-pyrrol-1-one
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound makes it particularly interesting for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C18H19ClNS+ |
|---|---|
Poids moléculaire |
316.9g/mol |
Nom IUPAC |
17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene |
InChI |
InChI=1S/C18H19ClNS/c1-20(2)10-9-14-13-5-3-4-6-16(13)21-17-8-7-12(19)11-15(17)18(14)20/h3-8,11,14,18H,9-10H2,1-2H3/q+1 |
Clé InChI |
IDACGEVKHXFPBN-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC2C1C3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)C |
SMILES canonique |
C[N+]1(CCC2C1C3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)



![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)

![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)


![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(3-phenylpropyl)piperazine](/img/structure/B374726.png)
![8-Isopropyl-6-(4-methyl-1-piperazinyl)[1]benzothiepino[2,3-b]pyridine](/img/structure/B374727.png)
![1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374728.png)
![1-(9-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374730.png)
![1-(2-Chloro-7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374731.png)
